

2-Amino-5-bromoisonicotinic acid CAS number 40363-33-3

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Compound of Interest

Compound Name: 2-Amino-5-bromoisonicotinic acid

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An In-Depth Technical Guide to **2-Amino-5-bromoisonicotinic Acid**

Abstract

This technical guide offers a comprehensive examination of **2-Amino-5-bromoisonicotinic acid**, a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. This document provides an in-depth analysis of its physicochemical characteristics, synthesis and purification methodologies, and key reactivity profiles, with a particular focus on its application in the strategic construction of complex molecular architectures. Authored for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with field-proven insights, detailing validated protocols and the causal reasoning behind experimental choices.

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Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in modern pharmacology, integral to the structure of numerous approved drugs. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a cornerstone of molecular design. Halogenated pyridine derivatives, such as **2-Amino-5-bromoisonicotinic acid**, are particularly valuable as versatile synthetic intermediates. The bromine atom at the 5-position serves as a highly effective reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the precise installation of diverse molecular fragments. Concurrently, the amino and carboxylic acid moieties at the 2- and 4-positions provide orthogonal sites for further derivatization. This trifunctional nature allows for the rapid assembly of complex, three-dimensional molecules, facilitating the exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.^[1]

Physicochemical Profile and Structural Analysis

A foundational understanding of a molecule's intrinsic properties is essential for its successful application in synthesis and material design.

Note on CAS Number: The CAS number provided in the topic (40363-33-3) is not widely cited in available literature for this specific structure. A constitutional isomer, 2-Amino-5-bromonicotinic acid, is commonly associated with CAS 52833-94-0.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This guide will focus on the chemical entity known as **2-Amino-5-bromoisonicotinic acid** based on its name and structure.

Table 1: Physicochemical Properties of **2-Amino-5-bromoisonicotinic Acid** and Related Isomers

Property	2-Amino-5-bromoisonicotinic acid	2-Amino-5-bromonicotinic acid
CAS Number	1000339-23-0 (Reported)	52833-94-0
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	C ₆ H ₅ BrN ₂ O ₂ [3] [4]
Molecular Weight	217.02 g/mol	217.02 g/mol [3] [4]
Appearance	Off-white to pale yellow powder [6]	White to off-white powder
Melting Point	Not widely reported	~230-240 °C (decomposes)
Solubility	Soluble in DMSO, DMF [6]	Soluble in DMSO, methanol

Structural Rationale: The key to this molecule's utility lies in its electronic architecture. The C2-amino group acts as an electron-donating group, while the C4-carboxylic acid is electron-withdrawing. The C5-bromine atom's reactivity is modulated by these substituents, making it an excellent substrate for palladium-catalyzed reactions.

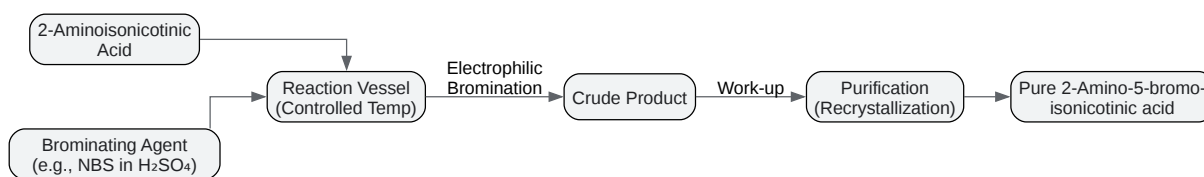
Synthesis and Purification Strategies

Robust and reproducible synthesis and purification are paramount for generating high-quality material, which is critical for the success of subsequent sensitive catalytic reactions.

Common Synthetic Approach

The synthesis of related compounds like 2-amino-5-bromonicotinic acid is often achieved through the direct bromination of the corresponding 2-aminonicotinic acid precursor.[\[2\]](#) This

established methodology provides a reliable route to the target scaffold.



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Caption: General workflow for the synthesis of the target compound.

Expertise & Causality:

- **Reagent Choice:** N-Bromosuccinimide (NBS) is frequently used as it is a solid source of electrophilic bromine, making it safer and easier to handle than liquid bromine.
- **Solvent System:** Conducting the reaction in a strong acid like sulfuric acid protonates the pyridine nitrogen. This deactivates the ring toward electrophilic substitution, thereby enhancing regioselectivity and preventing undesired side reactions.

Protocol for High-Purity Recrystallization

Objective: To achieve >98% purity, suitable for demanding applications such as transition metal catalysis.

Methodology:

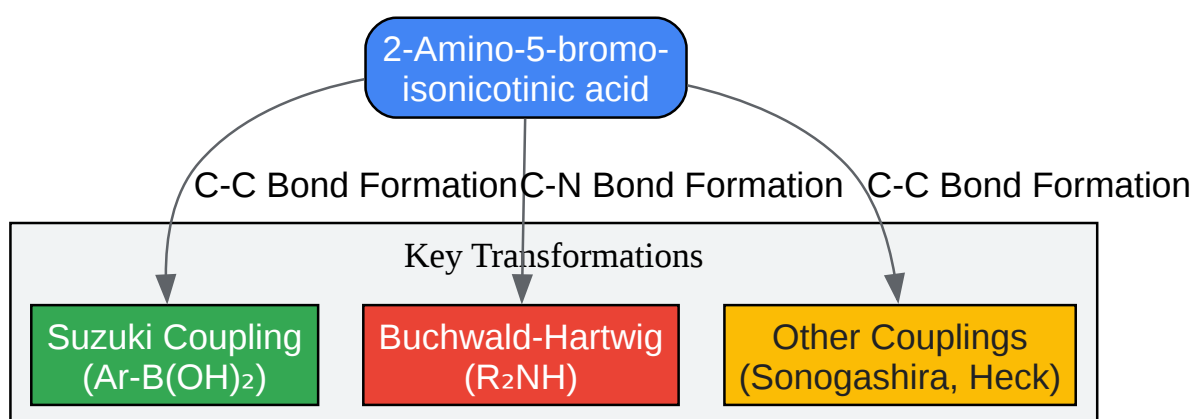
- **Solvent Selection:** Identify a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol/water, DMF).
- **Dissolution:** Add the crude solid to a minimal volume of the chosen hot solvent and stir until fully dissolved.

- **Hot Filtration:** If insoluble impurities are visible, perform a rapid filtration of the hot solution through a pre-heated funnel to remove them. This prevents premature crystallization of the product.
- **Crystallization:** Allow the clear filtrate to cool slowly and undisturbed to room temperature. For maximum yield, the flask can then be placed in an ice bath. Slow cooling is crucial for the formation of large, pure crystals.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Gently wash the filter cake with a small amount of cold, fresh solvent to rinse away any remaining soluble impurities.
- **Drying:** Dry the crystals under vacuum to remove all residual solvent.

Trustworthiness: The protocol's success is validated by analyzing the final product's purity via HPLC and confirming its identity using ^1H NMR and Mass Spectrometry. The melting point should also be sharp and consistent with reference values.

Reactivity and Synthetic Utility

The synthetic power of **2-Amino-5-bromoisonicotinic acid** is primarily realized through reactions at the C5-bromine position.



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Caption: Major cross-coupling reactions involving the title compound.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids.^{[7][8]}

Detailed Protocol:

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add **2-Amino-5-bromoisonicotinic acid** (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₃PO₄ (2.0 equiv.).
- **Degassing:** Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
- **Solvent Addition:** Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
- **Heating:** Stir the reaction mixture at an elevated temperature (e.g., 85-95 °C) under the inert atmosphere.
- **Monitoring:** Track the reaction's progress using TLC or LC-MS until the starting material is consumed.
- **Work-up & Purification:** After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.^[7]

Authoritative Grounding: The mechanism proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.^[8]

The Buchwald-Hartwig Amination

This powerful palladium-catalyzed reaction facilitates the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position.^{[9][10]}

Detailed Protocol:

- **Inert Atmosphere:** In a glovebox or a Schlenk tube, combine the **2-Amino-5-bromoisonicotinic acid** (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., Cs_2CO_3 or NaOt-Bu).^[9]
- **Degassing & Solvent:** Ensure the vessel is under an inert atmosphere before adding an anhydrous, degassed solvent like toluene or dioxane.
- **Heating:** Heat the reaction mixture with vigorous stirring to 100-110 °C.
- **Monitoring:** Monitor the reaction by LC-MS.
- **Work-up & Purification:** Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. The filtrate is then washed, dried, and purified by chromatography.^[9]

Expertise Insight: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically rate-limiting.^[10]

Applications in Drug Discovery

Role as a Kinase Inhibitor Scaffold

The 2-aminopyridine motif is a well-known "hinge-binding" element in many kinase inhibitors.^[1] It forms crucial hydrogen bonds with the backbone of the kinase hinge region. **2-Amino-5-bromoisonicotinic acid** serves as an ideal starting point for such inhibitors. The 5-position can be elaborated using Suzuki coupling to introduce lipophilic groups that occupy the hydrophobic pocket, while the carboxylic acid can be converted to various amides to interact with the solvent-exposed region, thereby modulating potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

Hazard Identification:

- **Irritation:** Causes skin and serious eye irritation.^{[11][12]} May cause respiratory irritation.^{[11][13]}

- Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

Handling and Personal Protective Equipment (PPE):

- Handle in a well-ventilated chemical fume hood.[13]
- Wear standard PPE: safety goggles, a lab coat, and chemical-resistant gloves.[12]
- Avoid dust formation during handling.[11]

Storage:

- Store in a cool, dry, and well-ventilated area.[11]
- Keep the container tightly sealed to prevent moisture ingress.[11]
- Store away from strong oxidizing agents.

Conclusion and Future Perspective

2-Amino-5-bromoisonicotinic acid is a quintessential example of a modern synthetic building block, offering multiple, orthogonally reactive sites for molecular elaboration. Its utility in constructing libraries of complex molecules for drug discovery, particularly for targets like protein kinases, is well-established. Future applications will likely leverage this scaffold in the development of new materials and expand its use in other areas of medicinal chemistry as novel cross-coupling technologies continue to emerge.

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